Quantifying Glorin's Sub-Nanomolar Receptor Affinity in Native Cells
In direct binding studies using tritiated glorin on intact *P. violaceum* cells, Scatchard analysis reveals a high-affinity interaction with Kd values in the range of 20 to 100 nM [1]. This native receptor affinity is a direct measure of its biological potency. The primary comparator is folic acid, a general chemoattractant, which elicits optimal chemotaxis only at 10-5 to 10-6 M, representing a 100- to 1000-fold lower apparent affinity [2].
| Evidence Dimension | Receptor Binding Affinity (Kd) vs. Optimal Chemotactic Concentration |
|---|---|
| Target Compound Data | Kd = 20-100 nM |
| Comparator Or Baseline | Folic Acid: Optimal chemotactic concentration = 10-5–10-6 M |
| Quantified Difference | Glorin binds/acts with 100-1000x higher apparent affinity |
| Conditions | Scatchard analysis on intact *P. violaceum* cells; chemotaxis assay |
Why This Matters
This quantifies why glorin is the only ligand capable of activating the aggregation pathway at physiological (low nanomolar) concentrations, a critical specification for studies of native signaling dynamics.
- [1] De Wit RJ, van Bemmelen MX, Penning LC, Pinas JE, Calandra TD, Bonner JT. Studies of cell-surface glorin receptors, glorin degradation, and glorin-induced cellular responses during development of Polysphondylium violaceum. Exp Cell Res. 1988;179(2):332-343. View Source
- [2] Newth CK, Hanna MH. Chemotactic response of wild-type and aggregation-defective mutants of Polysphondylium violaceum. J Cell Sci. 1982;55:123-134. View Source
